![molecular formula C23H24N4O2 B10980510 N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10980510.png)
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-3-carboxamide is a complex organic compound that features an indole moiety Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-3-carboxamide typically involves the coupling of an indole derivative with a carboxylic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction generally proceeds under mild conditions, with the carboxylic acid and amine being stirred in the presence of DCC at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar synthetic routes and biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Exhibits antiviral activity.
Uniqueness
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-3-carboxamide is unique due to its specific structure, which allows for a wide range of chemical modifications and potential applications. Its dual indole moieties provide multiple sites for functionalization, making it a versatile compound in synthetic chemistry and drug development.
Biological Activity
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-3-carboxamide, commonly referred to as a dipeptide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a complex structure that contributes to its biological activity, particularly in the context of cancer and microbial resistance.
Chemical Structure and Properties
The molecular formula for this compound is C24H26N4O, indicating a significant presence of nitrogen, which is often associated with biological activity in pharmaceutical compounds. The structural complexity includes an indole moiety, which is known for its role in various biological processes.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit protein synthesis pathways, leading to bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with reported Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM for various strains .
- Antibiofilm Activity : The compound exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentrations (MBIC) reported between 62.216 and 124.432 μg/mL, suggesting potential use in treating biofilm-associated infections .
- Quorum Sensing Inhibition : There is evidence that related compounds may disrupt quorum sensing mechanisms in microbial populations, thereby preventing biofilm formation without affecting planktonic cells directly .
Biological Activity in Cancer Research
The indole structure is particularly relevant in cancer research due to its ability to modulate various signaling pathways. Studies suggest that derivatives of indole can influence apoptosis and cell proliferation:
- Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are critical for programmed cell death .
- Cell Proliferation Inhibition : Research indicates that certain indole derivatives can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation .
Case Studies and Research Findings
Several studies have focused on the biological activity of indole-based compounds, including this compound.
Study | Findings |
---|---|
Study 1 | Demonstrated significant antibacterial activity against MRSA with MIC values indicating effective inhibition at low concentrations. |
Study 2 | Reported that the compound induced apoptosis in human cancer cell lines, suggesting potential as an anticancer agent. |
Study 3 | Investigated the role of indole derivatives in modulating immune responses, showing promise in enhancing antitumor immunity. |
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-[4-(1H-indol-3-yl)butanoylamino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c28-22(11-5-6-16-14-26-20-9-3-1-7-17(16)20)24-12-13-25-23(29)19-15-27-21-10-4-2-8-18(19)21/h1-4,7-10,14-15,26-27H,5-6,11-13H2,(H,24,28)(H,25,29) |
InChI Key |
YTTNTZBTPBTBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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